molecular formula C6H11N3O B13512836 1,2,7-Triazaspiro[4.4]nonan-3-one

1,2,7-Triazaspiro[4.4]nonan-3-one

Katalognummer: B13512836
Molekulargewicht: 141.17 g/mol
InChI-Schlüssel: YJNMCGBEOAMRQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,7-Triazaspiro[44]nonan-3-one is a heterocyclic compound characterized by a spirocyclic structure containing three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,7-Triazaspiro[4.4]nonan-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a carbonyl compound, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,7-Triazaspiro[4.4]nonan-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

1,2,7-Triazaspiro[4.4]nonan-3-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,2,7-Triazaspiro[4.4]nonan-3-one involves its interaction with specific molecular targets. The nitrogen atoms in the spirocyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The compound may act as an inhibitor or modulator of specific enzymes, affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2,7-Triazaspiro[4.4]nonan-3-one is unique due to its specific arrangement of nitrogen atoms and the resulting chemical properties.

Eigenschaften

Molekularformel

C6H11N3O

Molekulargewicht

141.17 g/mol

IUPAC-Name

1,2,7-triazaspiro[4.4]nonan-3-one

InChI

InChI=1S/C6H11N3O/c10-5-3-6(9-8-5)1-2-7-4-6/h7,9H,1-4H2,(H,8,10)

InChI-Schlüssel

YJNMCGBEOAMRQD-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC12CC(=O)NN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.